2,5-Dimethyl-3-hexyne-2,5-diol

Catalog No.
S793418
CAS No.
142-30-3
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-3-hexyne-2,5-diol

CAS Number

142-30-3

Product Name

2,5-Dimethyl-3-hexyne-2,5-diol

IUPAC Name

2,5-dimethylhex-3-yne-2,5-diol

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,1-4H3

InChI Key

IHJUECRFYCQBMW-UHFFFAOYSA-N

SMILES

CC(C)(C#CC(C)(C)O)O

Solubility

SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN BENZENE; SOL IN CHLOROFORM
SLIGHTLY SOL IN CARBON TETRACHLORIDE, NAPHTHA; VERY SOL IN ETHYL ACETATE

Canonical SMILES

CC(C)(C#CC(C)(C)O)O

Organic Synthesis

  • Precursor for pharmaceuticals and fine chemicals: TMBDO acts as a valuable building block for the synthesis of various complex molecules, including pharmaceuticals and fine chemicals. Its unique structure allows for selective functionalization and derivatization, enabling the creation of diverse target compounds. For instance, TMBDO serves as a key intermediate in the synthesis of HIV protease inhibitors.

Material Science

  • Monomer for functional polymers: TMBDO can be polymerized to form functional polymers with interesting properties. The presence of the triple bond and hydroxyl groups allows for crosslinking and incorporation of specific functionalities into the polymer backbone. These polymers find potential applications in areas like drug delivery, optoelectronics, and self-healing materials.

Analytical Chemistry

  • Chromatographic standard: Due to its well-defined properties, TMBDO is employed as a standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). This allows for the accurate identification and quantification of other analytes in complex mixtures [].

Biological Studies

  • Antibacterial and antifungal activities: Some studies have explored the potential antibacterial and antifungal properties of TMBDO. However, the specific mechanisms of action and the effectiveness of these activities require further investigation.

2,5-Dimethyl-3-hexyne-2,5-diol is an organic compound with the molecular formula C₈H₁₄O₂ and a molar mass of approximately 142.19 g/mol. It is classified as a diol due to the presence of two hydroxyl (–OH) groups in its structure, which contributes to its unique chemical properties. The compound appears as a white to light yellow solid and has a melting point range of 93-95 °C and a boiling point of 205 °C at atmospheric pressure .

This compound is notable for its structural features, which include a triple bond between carbon atoms, making it part of the alkyne family. The presence of two methyl groups attached to the carbon chain enhances its steric hindrance and potentially influences its reactivity and biological activity.

DMDOL itself does not have a well-defined biological function. However, its role lies in its ability to serve as a building block for the synthesis of more complex molecules with various biological activities. These synthesized molecules can target specific enzymes, receptors, or other biological processes depending on their design [].

  • Mild eye and skin irritation: Avoid contact with eyes and skin [].
  • Combustible: DMDOL has a flash point of 72 °C, indicating flammability at elevated temperatures [].
Typical of alcohols and alkynes. Some significant reactions include:

  • Dehydration Reactions: The hydroxyl groups can undergo dehydration to form alkenes or ethers under acidic conditions.
  • Oxidation: The alcohol groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Esterification: Reaction with carboxylic acids can lead to the formation of esters, which are important in various industrial applications.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

2,5-Dimethyl-3-hexyne-2,5-diol exhibits biological activity that warrants attention. It has been identified as a skin sensitizer, indicating that it can induce allergic reactions upon contact with skin . This property suggests that while it may have applications in certain formulations, caution is necessary regarding its handling and use in consumer products.

The synthesis of 2,5-Dimethyl-3-hexyne-2,5-diol can be achieved through several methods:

  • Alkyne Hydroboration: This method involves the hydroboration of an appropriate alkyne followed by oxidation to yield the diol.
  • Reduction of Alkynes: Alkynes can be selectively reduced using lithium aluminum hydride or other reducing agents to form the corresponding diols.
  • Grignard Reactions: Utilizing Grignard reagents with suitable carbonyl compounds can also lead to the formation of this diol through nucleophilic addition followed by hydrolysis.

These methods provide a range of synthetic pathways for obtaining 2,5-Dimethyl-3-hexyne-2,5-diol in laboratory settings .

2,5-Dimethyl-3-hexyne-2,5-diol finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its properties may be exploited in drug development, particularly in formulations requiring specific alcohol functionalities.
  • Cosmetics: Due to its biological activity, it could be used cautiously in cosmetic formulations where skin sensitization is managed.

The compound's unique structure allows it to play diverse roles in industrial and research applications .

Research into the interactions of 2,5-Dimethyl-3-hexyne-2,5-diol with biological systems is limited but essential for understanding its safety profile and efficacy. Studies focusing on its skin sensitization potential highlight the importance of evaluating its interactions with cellular membranes and proteins. Further investigation into its metabolic pathways could provide insights into how it behaves within biological systems and any potential toxicological effects.

Several compounds share structural similarities with 2,5-Dimethyl-3-hexyne-2,5-diol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,4-ButanediolC₄H₁₀O₂A four-carbon diol used as a solvent and plasticizer.
1,6-HexanediolC₆H₁₄O₂A six-carbon diol used in polyurethanes and cosmetics.
2-Methyl-2-pentanolC₆H₁₄OA branched alcohol used as a solvent and intermediate.

Uniqueness: What sets 2,5-Dimethyl-3-hexyne-2,5-diol apart from these compounds is its alkyne functionality combined with two hydroxyl groups. This combination allows for unique reactivity patterns not found in simple diols or alcohols.

Physical Description

Liquid

Color/Form

WHITE CRYSTALS

XLogP3

0.1

Boiling Point

205.0 °C
205 °C @ 759 MM HG

Density

0.949 @ 20 °C/20 °C

Melting Point

95.0 °C
95 °C

UNII

22RR53U71W

GHS Hazard Statements

Aggregated GHS information provided by 306 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (72.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (27.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (63.73%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

142-30-3

Wikipedia

2,5-dimethyl-3-hexyne-2,5-diol

Methods of Manufacturing

REACTION OF ACETONE WITH ACETYLENE IN THE PRESENCE OF POTASSIUM HYDROXIDE

General Manufacturing Information

3-Hexyne-2,5-diol, 2,5-dimethyl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Modify: 2023-08-15

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